4-Oxo-1-(O-tolyl)cyclohexanecarboxylic acid
Overview
Description
4-Oxo-1-(O-tolyl)cyclohexanecarboxylic acid is an organic compound with the molecular formula C14H16O3 It is characterized by a cyclohexane ring substituted with a carboxylic acid group, a ketone group, and an ortho-tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-1-(O-tolyl)cyclohexanecarboxylic acid typically involves the following steps:
Aldol Condensation: The initial step often involves an aldol condensation reaction between a cyclohexanone derivative and an aromatic aldehyde, such as ortho-tolualdehyde, under basic conditions.
Oxidation: The resulting product is then subjected to oxidation to introduce the ketone functionality at the 4-position of the cyclohexane ring.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance yield and efficiency. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.
Types of Reactions:
Oxidation: The compound can undergo further oxidation reactions, potentially leading to the formation of dicarboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in 4-hydroxy-1-(O-tolyl)cyclohexanecarboxylic acid.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products:
Oxidation Products: Dicarboxylic acids, quinones.
Reduction Products: Alcohol derivatives.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
4-Oxo-1-(O-tolyl)cyclohexanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the development of novel materials and as an intermediate in the production of fine chemicals.
Mechanism of Action
The mechanism of action of 4-Oxo-1-(O-tolyl)cyclohexanecarboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating biochemical pathways. The carboxylic acid group can form hydrogen bonds, while the ketone and aromatic groups may participate in various non-covalent interactions, influencing the compound’s activity.
Comparison with Similar Compounds
4-Oxo-1-(P-tolyl)cyclohexanecarboxylic acid: Similar structure but with a para-tolyl group instead of an ortho-tolyl group.
4-Hydroxy-1-(O-tolyl)cyclohexanecarboxylic acid: Reduction product with a hydroxyl group instead of a ketone.
4-Oxo-1-(O-methylphenyl)cyclohexanecarboxylic acid: Similar structure with a methyl group on the aromatic ring.
Uniqueness: 4-Oxo-1-(O-tolyl)cyclohexanecarboxylic acid is unique due to the specific positioning of the ortho-tolyl group, which can influence its reactivity and interactions compared to its para- or meta-substituted analogs. This positional isomerism can lead to differences in physical properties, reactivity, and biological activity.
Properties
IUPAC Name |
1-(2-methylphenyl)-4-oxocyclohexane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c1-10-4-2-3-5-12(10)14(13(16)17)8-6-11(15)7-9-14/h2-5H,6-9H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVDLCBGRWYUNAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2(CCC(=O)CC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00607356 | |
Record name | 1-(2-Methylphenyl)-4-oxocyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00607356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1385694-73-4 | |
Record name | Cyclohexanecarboxylic acid, 1-(2-methylphenyl)-4-oxo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1385694-73-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Methylphenyl)-4-oxocyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00607356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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